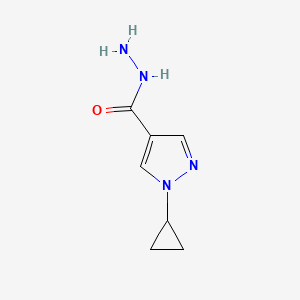

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide

Description

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-cyclopropylpyrazole-4-carbohydrazide |

InChI |

InChI=1S/C7H10N4O/c8-10-7(12)5-3-9-11(4-5)6-1-2-6/h3-4,6H,1-2,8H2,(H,10,12) |

InChI Key |

PFELNSHVCULEEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C=N2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with 1H-pyrazole-4-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key reaction for generating bioactive derivatives.

This reaction is critical for modifying electronic and steric properties to enhance pharmacological activity .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

These reactions exploit the boronic ester derivative (1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) for efficient coupling .

Nucleophilic Substitution

The carbohydrazide’s NH₂ group acts as a nucleophile in substitution reactions:

These modifications enhance metabolic stability and target selectivity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Cyclization often improves bioactivity by increasing structural rigidity .

Metal Complexation

The carbohydrazide group chelates transition metals, forming bioactive complexes:

Metal complexes often exhibit enhanced potency compared to parent ligands .

Oxidation and Reduction

Controlled redox reactions modify the pyrazole and hydrazide functionalities:

| Reaction | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Pyrazole-4-carboxylic acid | Increased solubility | |

| Reduction | NaBH₄, MeOH, RT | Hydrazine derivatives | Improved bioavailability |

Key Research Findings:

-

Suzuki couplings achieve >80% yields using Pd(PPh₃)₄ in dioxane .

-

Hydrazone derivatives show nanomolar activity against Plasmodium falciparum .

-

Copper complexes exhibit 10-fold higher cytotoxicity than free ligands against lung cancer cells .

-

Microwave-assisted methods reduce reaction times from hours to minutes .

Scientific Research Applications

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound exhibits biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopropyl-1H-pyrazole-4-carbohydrazide can be compared with other similar pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carbohydrazide and 3-cyclopropyl-N'- (1-(4-pentylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

1-Cyclopropyl-1H-pyrazole-4-carboxylic acid

- Functional Group : The carboxylic acid group (-COOH) at the 4-position allows for facile derivatization into amides, esters, or hydrazides (e.g., the target carbohydrazide).

- Comparison : Unlike the carbohydrazide derivative, this compound exhibits higher acidity (pKa ~3–4) due to the carboxylic acid, impacting solubility in aqueous media .

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

- Molecular Weight : Higher than the target compound (166.18 vs. 152.15 g/mol), influencing pharmacokinetic properties.

1-CyclopropylMethyl-1H-pyrazole-4-carbaldehyde

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

- Bioactivity: Sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase), whereas carbohydrazides may target metalloenzymes or act as chelators .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Cyclopropyl-1H-pyrazole-4-carbohydrazide?

- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropyl-substituted precursors with hydrazine derivatives. For example, cyclopropyl hydrazides can react with β-ketoesters under acidic conditions to form the pyrazole core . Subsequent formylation at the 4-position via Vilsmeier-Haack reagent (DMF/POCl₃) introduces the aldehyde group, which is then converted to carbohydrazide by reacting with hydrazine hydrate . Key intermediates like 1-cyclopropyl-1H-pyrazole-4-carbaldehyde must be rigorously purified via column chromatography (hexane/ethyl acetate) to avoid side products .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : -NMR detects cyclopropyl protons (δ 0.8–1.2 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm). -NMR identifies the carbonyl carbon (δ ~165 ppm) .

- IR : Stretching vibrations for N-H (3200–3400 cm) and C=O (1680–1700 cm) confirm the carbohydrazide moiety .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the common functionalization pathways for pyrazole-4-carbohydrazide derivatives?

- Methodological Answer : The carbohydrazide group enables diverse modifications:

- Schiff base formation : React with aldehydes/ketones to form hydrazones, useful in metal coordination studies .

- Heterocycle synthesis : Cyclization with CS or isocyanates yields thiadiazoles or triazoles, respectively .

- Acylation : Acetic anhydride or acyl chlorides introduce acetyl/protective groups at the hydrazide nitrogen .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring substitution be mitigated during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For cyclopropyl-substituted pyrazoles:

- Directing groups : Electron-withdrawing substituents (e.g., -COOR) at the 3-position favor formylation at the 4-position .

- Catalytic control : Pd-mediated cross-coupling reactions can selectively functionalize the pyrazole ring without disrupting the cyclopropyl group .

- Computational modeling : DFT studies predict substituent effects on reaction pathways, aiding in optimizing conditions .

Q. What analytical approaches resolve contradictions in biological activity data for pyrazole-carbohydrazides?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) require:

- Dose-response profiling : IC and MIC assays under standardized conditions to compare potency .

- SAR studies : Systematic variation of substituents (e.g., cyclopropyl vs. phenyl) to isolate structural contributors to activity .

- Metabolic stability assays : Liver microsome testing identifies degradation pathways that may reduce in vivo efficacy .

Q. How can reaction efficiency be improved for large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include low yields in cyclopropane ring formation and purification bottlenecks. Strategies include:

- Flow chemistry : Continuous reactors enhance heat/mass transfer during cyclocondensation, reducing side reactions .

- Microwave-assisted synthesis : Accelerates formylation and hydrazide formation steps, improving throughput .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in Vilsmeier-Haack reactions to reduce environmental impact .

Data Contradiction and Optimization

Q. Why do computational predictions of pyrazole-carbohydrazide reactivity sometimes conflict with experimental results?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : DFT models often neglect solvent interactions, which alter transition states. Explicit solvent simulations (e.g., COSMO-RS) improve accuracy .

- Crystal packing forces : X-ray structures reveal non-covalent interactions (e.g., H-bonding) that stabilize unexpected tautomers .

- Kinetic vs. thermodynamic control : MD simulations differentiate intermediate stability from pathway accessibility .

Q. What strategies optimize the catalytic activity of pyrazole-carbohydrazide derivatives in metal coordination?

- Methodological Answer :

- Ligand design : Introduce electron-donating groups (e.g., -OCH) to enhance metal-binding affinity .

- Spectroscopic titration : UV-Vis and EPR monitor complexation efficiency with transition metals (e.g., Cu, Fe) .

- Single-crystal analysis : Resolve coordination geometry to tailor ligands for specific catalytic applications (e.g., asymmetric synthesis) .

Safety and Handling

Q. What safety protocols are critical when handling hydrazide derivatives?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors during synthesis .

- Waste disposal : Neutralize hydrazide waste with dilute HCl before disposal to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.